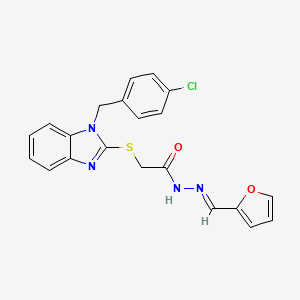

2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide

Description

The compound 2-((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)-N'-(2-furylmethylene)acetohydrazide features a benzimidazole core substituted at the 1-position with a 4-chlorobenzyl group. A thioether linkage at the 2-position connects to an acetohydrazide moiety, which is further functionalized with a hydrazone group derived from 2-furaldehyde.

Properties

Molecular Formula |

C21H17ClN4O2S |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-furan-2-ylmethylideneamino]acetamide |

InChI |

InChI=1S/C21H17ClN4O2S/c22-16-9-7-15(8-10-16)13-26-19-6-2-1-5-18(19)24-21(26)29-14-20(27)25-23-12-17-4-3-11-28-17/h1-12H,13-14H2,(H,25,27)/b23-12+ |

InChI Key |

YHJWNQTXPUGIAB-FSJBWODESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CO4 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

The compound 2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide is a hybrid molecule that incorporates benzimidazole and thioether functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Synthesis

The synthesis of the compound involves the condensation of 1-(4-chlorobenzyl)-1H-benzimidazole with 2-furylmethylene acetohydrazide. The reaction typically requires specific conditions such as temperature control and the use of solvents like dimethylformamide (DMF) to achieve optimal yields. Characterization techniques such as NMR spectroscopy are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including the target compound.

- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains. For instance, compounds similar to our target have shown MIC values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide | S. aureus | 8 |

| Similar Benzimidazole Derivative | E. coli | 16 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely documented. The target compound's structural features suggest it may exhibit significant cytotoxicity against various cancer cell lines.

- In vitro studies have indicated that related compounds can inhibit cancer cell proliferation with IC50 values often in the micromolar range. For example, one study reported that benzimidazole derivatives exhibited IC50 values around 5 µM against lung cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5 |

| HeLa (Cervical Cancer) | 7 |

Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Studies have shown that certain benzimidazole derivatives can reduce levels of TNF-α and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Coulibaly et al. evaluated a series of benzimidazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity with several compounds exhibiting lower MIC values than standard antibiotics .

- Anticancer Evaluation : Refaat et al. demonstrated that specific benzimidazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related hydrazone derivative was reported to show selective cytotoxic activity against A549 human lung adenocarcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that hydrazone derivatives can inhibit the growth of several bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the thio group is believed to enhance this activity by disrupting microbial cell membranes.

Anti-inflammatory Effects

Hydrazones are known to possess anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogues

Key Observations :

- Hydrazone Substituents : The 2-furylmethylene group in the target compound introduces a heterocyclic ring, which may improve solubility compared to aromatic substituents (e.g., 4-fluorophenyl in ). However, electron-withdrawing groups like 4-methylthio in could alter electronic properties and redox activity.

Key Observations :

- The target compound’s synthesis aligns with methods for analogues, involving hydrazide-aldehyde condensation. Reaction time and solvent (e.g., ethanol vs.

- Crystallization from ethanol is a common purification step, ensuring high purity for biological testing .

Key Observations :

- The target compound’s 2-furyl group may confer unique binding interactions, akin to heterocyclic hydrazones in , which demonstrated potent antimetastatic effects.

- Chlorobenzyl-substituted benzimidazoles (e.g., ) are associated with kinase inhibition (EGFR, Akt), suggesting the target compound may share similar mechanisms .

Physicochemical and Computational Insights

- Hydrogen Bonding: The hydrazone’s NH and furyl oxygen atoms increase hydrogen-bond acceptor/donor counts, improving target engagement in enzymes like Akt or EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.